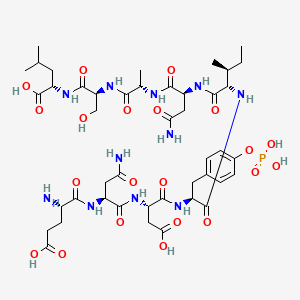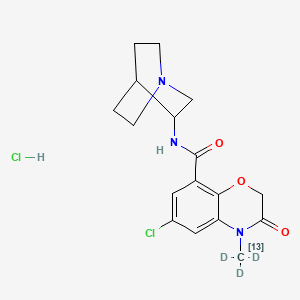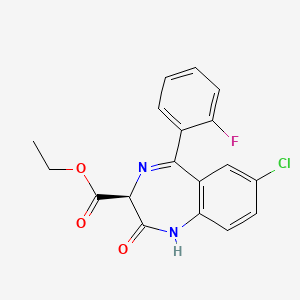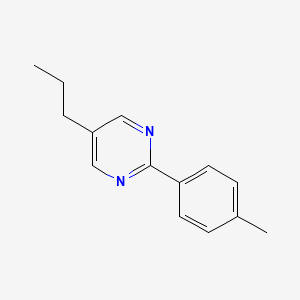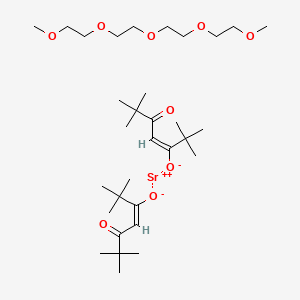
bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme Addukt
Übersicht
Beschreibung
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct: is an organometallic compound with the chemical formula Sr(C11H19O2)2•CH3(OCH2CH2)4OCH3 . This compound is known for its applications in various fields such as thin film deposition, industrial chemistry, and pharmaceuticals . It appears as white crystals and has a melting point of 75°C .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in chemical vapor deposition (CVD) processes to create thin films of strontium-containing materials . These films are essential in the production of electronic devices and other advanced materials .
Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique properties make it a potential candidate for research in these fields .
Industry: In the industrial sector, strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is used in the manufacturing of LEDs, pharmaceuticals, and other high-tech materials .
Wirkmechanismus
Target of Action
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium Tetraglyme Adduct is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, depending on their specific structures and metal centers .
Mode of Action
It’s known that organometallic compounds can interact with their targets through various mechanisms, such as redox reactions, coordination to metal centers, and intercalation into biological structures .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
It’s known that the pharmacokinetics of organometallic compounds can be influenced by factors such as their size, charge, lipophilicity, and the nature of the metal center .
Result of Action
Organometallic compounds can have a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
The action of Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium Tetraglyme Adduct can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air and moisture . Additionally, certain solvents could be beneficial to the formation of mononuclear species by suppressing precursor aggregation .
Biochemische Analyse
Biochemical Properties
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a catalyst or a reagent in various biochemical processes. It interacts with biomolecules such as metalloproteins, where the strontium ion can replace other metal ions, potentially altering the protein’s function. The nature of these interactions often involves coordination bonds between the strontium ion and the amino acid residues of the proteins .
Cellular Effects
The effects of bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct on cells are multifaceted. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, the presence of strontium can enhance osteoblast activity, promoting bone formation and mineralization. Additionally, this compound may affect the expression of genes involved in calcium signaling pathways, given the chemical similarity between strontium and calcium .
Molecular Mechanism
At the molecular level, bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves the coordination of the strontium ion with the enzyme’s active site, leading to changes in the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that while the compound remains stable under controlled conditions, its degradation products can have different biochemical activities. These temporal changes can influence cellular functions, including alterations in cell growth and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct vary with dosage in animal models. At lower doses, it can promote beneficial effects such as enhanced bone density and improved metabolic functions. At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential toxicity to vital organs. These threshold effects highlight the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites. The strontium ion can also act as a cofactor for certain enzymatic reactions, thereby modulating the overall metabolic activity within cells. These interactions can lead to changes in the concentrations of key metabolites, affecting cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of this compound within specific cellular compartments are crucial for its activity, influencing processes such as mineralization in bone tissue .
Subcellular Localization
The subcellular localization of bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is essential for its function. It is often directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can interact with local biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its appropriate subcellular locations, thereby ensuring its effective participation in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of strontium with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of tetraglyme . The reaction is typically carried out under controlled conditions to ensure the formation of the desired adduct.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different strontium complexes.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Hydrogen or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Strontium oxide and other oxidized products.
Reduction: Reduced strontium complexes.
Substitution: New organometallic compounds with different ligands.
Vergleich Mit ähnlichen Verbindungen
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium dihydrate: This compound has similar ligands but includes water molecules in its structure.
Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium (II): Another similar compound with slight variations in its chemical structure.
Uniqueness: Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is unique due to the presence of tetraglyme, which enhances its stability and solubility in various solvents . This makes it particularly useful in applications requiring high-purity and stable strontium precursors .
Eigenschaften
IUPAC Name |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNENSNZGKQFG-COYDWXKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O9Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150939-76-7 | |
| Record name | Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) Strontium tetraglyme adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


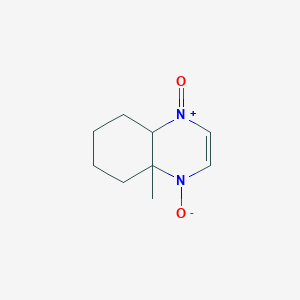
![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/new.no-structure.jpg)
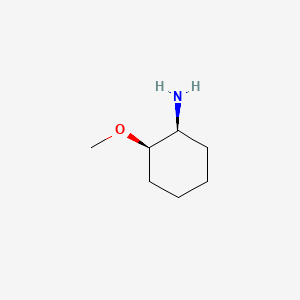
![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)
